2-Aminoethanesulfonamide
CAS No.: 4378-70-5
Cat. No.: VC21096657
Molecular Formula: C2H8N2O2S
Molecular Weight: 124.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4378-70-5 |
---|---|
Molecular Formula | C2H8N2O2S |
Molecular Weight | 124.17 g/mol |
IUPAC Name | 2-aminoethanesulfonamide |
Standard InChI | InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) |
Standard InChI Key | MVQXBXLDXSQURK-UHFFFAOYSA-N |
SMILES | C(CS(=O)(=O)N)N |
Canonical SMILES | C(CS(=O)(=O)N)N |
Introduction
Chemical Structure and Properties
Structural Composition
2-Aminoethanesulfonamide has a relatively simple structure consisting of an ethane backbone with an amino group (-NH₂) at one end and a sulfonamide group (-SO₂NH₂) at the other end. The molecular formula is C₂H₈N₂O₂S, representing two carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .
Identification Parameters
Parameter | Value |
---|---|
Common Name | 2-Aminoethanesulfonamide, Taurinamide |
CAS Number | 4378-70-5 |
HMDB ID | HMDB0245014 |
PubChem CID | 101263 |
Molecular Formula | C₂H₈N₂O₂S |
Molecular Weight | 124.17 g/mol |
IUPAC Name | 2-aminoethanesulfonamide |
Creation Date (HMDB) | 2021-09-10 |
Update Date (HMDB) | 2021-09-26 |
Table 1: Basic identification parameters of 2-Aminoethanesulfonamide
Structural Representations
The compound can be represented using various chemical notations that provide different ways to encode its structure:
Notation Type | Representation |
---|---|
SMILES | C(CS(=O)(=O)N)N |
InChI | InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) |
InChIKey | MVQXBXLDXSQURK-UHFFFAOYSA-N |
Table 2: Structural representations of 2-Aminoethanesulfonamide
Physical Properties
Like many sulfonamides, 2-aminoethanesulfonamide is likely to be a crystalline solid due to the rigidity of the sulfonamide functional group . This crystallinity is a characteristic feature of sulfonamides and is one reason why the formation of sulfonamide derivatives is often used to convert amines into crystalline products that can be identified by their melting points .
Synthesis Methods
General Sulfonamide Synthesis
The classical approach for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with an amine:
RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl
A base such as pyridine is typically added to absorb the HCl generated during the reaction . This general method can be adapted for the synthesis of 2-aminoethanesulfonamide and its derivatives.
Specific Synthesis Routes
One documented approach for synthesizing the hydrochloride salt of 2-aminoethanesulfonamide involves:
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Adding redistilled tetrahydrofuran to a three-neck flask at room temperature
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Creating an atmosphere of ammonia in the system
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Dissolving 2-bromoethylsulfonyl chloride in dry tetrahydrofuran
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Adding the solution to the system over 10 minutes, which results in the formation of a white solid
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Continuing the reaction for 3 hours, followed by solvent evaporation and pH adjustment
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Extracting with methylene chloride, drying, and processing to obtain the final product
Another synthetic route involves the deprotection of phthalimido sulfonamides:
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Heating a suspension of 2-phthalimidoethanesulfonamide at reflux in ethanol
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Adding hydrazine to the mixture
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Removing the formed precipitate by filtration
Comparison with Related Compounds
2-Aminoethanesulfonamide and Its Hydrochloride Salt
The hydrochloride salt of 2-aminoethanesulfonamide (2-aminoethanesulfonamide hydrochloride) is a closely related compound that offers different properties:
Parameter | 2-Aminoethanesulfonamide | 2-Aminoethanesulfonamide Hydrochloride |
---|---|---|
CAS Number | 4378-70-5 | 89756-60-5 |
Molecular Formula | C₂H₈N₂O₂S | C₂H₈N₂O₂S·HCl |
Molecular Weight | 124.17 g/mol | 160.62 g/mol |
Form | Likely crystalline solid | White powdery solid |
PubChem CID | 101263 | 3021549 |
Table 3: Comparison of 2-Aminoethanesulfonamide and its hydrochloride salt
Sulfonamide Derivatives
The sulfonamide functional group is found in many bioactive compounds. Some related sulfonamide derivatives include:
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2-Aminoethane-1-sulfonyl fluoride hydrochloride (CAS: 1169199-27-2)
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Various 2-aminothiazole sulfonamide derivatives with demonstrated antioxidant properties
Biological Significance and Applications
Metabolomics and Exposomics Applications
Recent advances in analytical techniques, particularly in metabolomics and exposomics, have enabled the detection and quantification of numerous compounds in human blood, including many organosulfonamides . These methodological developments support:
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Comprehensive investigation of the exposome in epidemiological studies
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Better understanding of how chemical exposures relate to health outcomes
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Quantitative analysis of both endogenous and exogenous compounds in biological samples
The development of multianalyte metabolomics platforms has made it possible to simultaneously characterize the endogenous metabolome, food-related metabolites, pharmaceuticals, household chemicals, environmental pollutants, and microbiota derivatives .
Analytical Detection Methods
Modern analytical techniques have enabled the detection and quantification of compounds like 2-aminoethanesulfonamide in biological samples. Recent methodologies include:
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Comprehensive and quantitative metabolomics platforms that can detect over 1000 metabolites simultaneously
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High-throughput metabolomic fingerprinting techniques
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Simple extraction methods requiring small sample volumes
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Short analytical run times with integrated quality control procedures
These analytical advancements are crucial for exposome research, allowing for the detection of both endogenous metabolites and exogenous compounds like 2-aminoethanesulfonamide in human blood and other biological matrices.
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